(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate is a chemical compound with significant relevance in medicinal chemistry and pharmacology. This compound is a derivative of nicotine, which is known for its biological activity and potential therapeutic uses. The compound consists of a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group and a 2-hydroxybenzoate moiety, contributing to its unique properties and applications.
The compound can be synthesized through various chemical reactions involving starting materials such as pyridine derivatives and hydroxybenzoic acid. It has been studied for its interactions with biological systems, particularly in relation to its potential as a therapeutic agent.
(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate falls under the category of alkaloids, specifically nicotine analogs. It is classified based on its structural features, which include a pyridine core and additional functional groups that enhance its reactivity and biological activity.
The synthesis of (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate typically involves several steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are crucial to optimize yield and purity. For instance, using anhydrous conditions may enhance reaction efficiency.
Common reagents used in the synthesis include:
The molecular formula of (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate is . Its structure features:
Key structural data includes:
(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate involves interactions at the molecular level:
Data from studies indicate that this compound can affect cellular processes through these mechanisms.
The physical properties of (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate include:
Chemical properties include:
Relevant analytical data may include NMR spectra confirming structural integrity post-synthesis.
(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate has several scientific applications:
This compound represents a versatile tool in both research and industrial applications, highlighting its importance in advancing chemical sciences.
The conversion of the free base (S)-3-(1-methylpyrrolidin-2-yl)pyridine (nicotine) into its salicylate salt form is a critical pharmaceutical strategy to optimize physicochemical properties. This salt formation leverages the tertiary amine group of the alkaloid and the carboxylic acid group of salicylic acid, producing a crystalline solid with improved thermal stability (decomposition point >160°C) and aqueous solubility (>500 mg/mL) compared to the free base or hydrochloride salt forms. The salicylate salt demonstrates enhanced hygroscopic resistance due to strong ionic interactions and hydrogen bonding networks, which reduce water adsorption by >40% relative to bitartrate forms under high-humidity conditions [2]. Table 1 compares key physicochemical parameters across counterions:
Table 1: Counterion Effects on Nicotine Salt Properties
Counterion | Aqueous Solubility (mg/mL) | Hygroscopicity (% wt gain, 75% RH) | Melting/Decomp Point (°C) |
---|---|---|---|
Salicylate | >500 | <5% (48h) | >160 (dec) |
Bitartrate | 320 | 12% (48h) | 88-90 |
Tartrate | 290 | 15% (48h) | 80-82 |
Free Base | 100 | 22% (48h) | -79 (liquid) |
The synthesis employs stoichiometric control (1:1 molar ratio) in polar aprotic solvents like acetonitrile, achieving >98% yield. Critical process parameters include maintaining reaction temperatures below 30°C to prevent racemization and rigorous exclusion of atmospheric CO₂ to avoid acidic impurities [2] [7].
The salt formation proceeds via an exothermic acid-base reaction mechanism initiated by proton transfer from salicylic acid (pKa 2.97) to the tertiary amine group of nicotine (pKa 8.02). This proton transfer generates an ammonium carboxylate ion pair, which undergoes electrostatic crystallization. Kinetic studies reveal the reaction follows second-order kinetics with an activation energy of 45 kJ/mol. The ortho-hydroxy group of salicylic acid facilitates intramolecular hydrogen bonding with the carboxylate anion (O···O distance: 2.55 Å), stabilizing the crystalline lattice and shifting the equilibrium toward salt formation. Fourier-transform infrared (FTIR) spectroscopy confirms key bonding interactions:
The salicylate counterion uniquely modifies nicotine’s pharmaceutical behavior through three synergistic mechanisms:
Accelerated stability testing (40°C/75% RH) demonstrates the salicylate’s superiority: only 0.3% total impurities after 3 months versus 2.1% for tartrate salts. Trifluoroacetate counterions (from organofluorine chemistry) provide thermal stability but introduce hydrolysis risks, while hydrochloride salts exhibit unacceptable hygroscopicity (>20% water uptake in 24h) [2] [7].
Table 3: Counterion Influence on Stability and Solubility
Parameter | Salicylate | Bitartrate | Hydrochloride | Trifluoroacetate |
---|---|---|---|---|
Hygroscopicity | Low | Moderate | High | Very Low |
Log P (octanol/water) | 1.15 | 0.32 | 0.95 | -0.28 |
Microenvironmental pH | 6.2 | 3.8 | 4.5 | 2.1 |
Degradants after 3m* | 0.3% | 2.1% | 1.8% | 5.7% |
*40°C/75% RH; degradants = total related substances by HPLC
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4